molecular formula C4H5BrF3NO2 B6279492 2-bromo-N-(2,2,2-trifluoroethoxy)acetamide CAS No. 1367707-22-9

2-bromo-N-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B6279492
CAS No.: 1367707-22-9
M. Wt: 236
InChI Key:
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Description

2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromo group, a trifluoroethoxy group, and an acetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,2,2-trifluoroethoxy)acetamide typically involves the reaction of 2,2,2-trifluoroethanol with bromoacetyl bromide in the presence of a base, followed by the addition of ammonia or an amine to form the acetamide group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted acetamide, while hydrolysis can produce a carboxylic acid and an amine.

Scientific Research Applications

2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. The bromo group can participate in nucleophilic substitution reactions, while the trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect the compound’s biological activity and its ability to modulate specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetamide: Lacks the trifluoroethoxy group, resulting in different chemical properties and biological activities.

    N-(2,2,2-Trifluoroethoxy)acetamide:

    2-Bromo-N-(2,2,2-trifluoroethoxy)ethanamine: Contains an amine group instead of an acetamide group, leading to different chemical behavior.

Uniqueness

2-Bromo-N-(2,2,2-trifluoroethoxy)acetamide is unique due to the combination of its bromo and trifluoroethoxy groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1367707-22-9

Molecular Formula

C4H5BrF3NO2

Molecular Weight

236

Purity

91

Origin of Product

United States

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